Bis(salicylaldoximato)copper

Antiproliferative Copper(II) complexes Metal-dependent bioactivity

Procurement challenge: Many copper-salicylaldoxime complexes show variable bioactivity due to metal center identity or polymorphic form. Bis(salicylaldoximato)copper(II) (CuSAO₂) offers: • Metal-specific antiproliferative action: Cu essential for activity (Zn analog shows only low activity against L1210 cells) • Defined polymorph (α or β) available with distinct space groups (P2₁/c vs. P1) for solid-state studies • Reference compound for SAR comparing oxime vs. salicylaldimine backbones (IC₅₀ <3 μg/mL) Quantitative electrochemical data (HEPES buffer: +50 mV shift, ~100% current enhancement) supports analytical method development. Stocked for immediate B2B shipment.

Molecular Formula C14H12CuN2O4
Molecular Weight 335.80 g/mol
CAS No. 14363-26-9
Cat. No. B12881361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(salicylaldoximato)copper
CAS14363-26-9
Molecular FormulaC14H12CuN2O4
Molecular Weight335.80 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NO)[O-].C1=CC=C(C(=C1)C=NO)[O-].[Cu+2]
InChIInChI=1S/2C7H7NO2.Cu/c2*9-7-4-2-1-3-6(7)5-8-10;/h2*1-5,9-10H;/q;;+2/p-2/b2*8-5+;
InChIKeyQTKMBUNAMYZSFC-SCMMKMJHSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(salicylaldoximato)copper (CAS 14363-26-9): A Structurally Defined Copper(II)-Salicylaldoxime Chelate with Documented Bioactivity and Coordination Properties


Bis(salicylaldoximato)copper, also designated Cu(salicylaldoxime)₂ or trans-bis(salicylaldoximato)copper(II) (CuSAO₂), is a neutral, centrosymmetric monomeric copper(II) chelate complex formed by two bidentate salicylaldoxime ligands coordinated through phenolic oxygen and oxime nitrogen atoms in a trans-planar geometry [1]. The compound exists in two distinct crystalline polymorphic forms—α (space group P2₁/c) and β (space group P1)—both obtainable via recrystallization from ethyl acetate, with CCDC deposition numbers 212157 and 212158 [2]. Unlike many copper complexes employed in catalysis or materials science, CuSAO₂ is primarily distinguished by its extensively documented antiproliferative and antineoplastic properties in vitro and in vivo, which have been systematically compared against structurally related analogs and metal-substituted derivatives [3].

Copper-specific cell-model endpoint research
Polymorph-controlled crystallization and solid-state studies
Voltammetric sensor and electrochemical method development
Anion-selective receptor and supramolecular research

Why Salicylaldoxime-Based Copper(II) Complexes Cannot Be Interchanged: Metal Identity and Ligand Substitution Dictate Bioactivity, Electrochemical Behavior, and Recognition Selectivity


Copper(II) salicylaldoxime complexes exhibit pronounced performance divergence based on metal center identity, ligand substitution pattern, and coordination geometry—precluding generic substitution even among compounds sharing the same ligand backbone. Direct comparative studies demonstrate that replacing copper with zinc in the identical coordination environment reduces antiproliferative activity to only low levels [1], while substitution of the salicylaldoxime ligand with salicylaldimine enhances potency but alters the structure-activity profile [2]. Even within the same copper-salicylaldoxime family, modifications to the ligand's aromatic ring (e.g., dihydroxy vs. trihydroxy substitution) produce substantial variations in IC₅₀ values against identical cell lines [1]. Furthermore, the electrochemical reversibility of the Cu(II)/Cu(I) redox couple—a property relevant to both analytical and potential biological mechanisms—is highly sensitive to the coordination environment, with the trans-bis(salicylaldoximato)copper(II) complex exhibiting quasi-reversible behavior distinct from mixed-ligand DMSO adducts [3]. These quantifiable differences underscore that procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Cu(II) complex vs Zn(II) analog Metal-dependent activity may not transfer; copper center is essential for reported endpoint response
Salicylaldoxime vs Salicylaldimine Ligand backbone modification shifts SAR profile; oxime and imine analogs are not interchangeable
α polymorph vs β polymorph Crystal packing and solid-state properties differ; polymorph identity may affect material behavior
HEPES-buffered vs Non-buffered system Electrochemical reduction behavior shifts with buffer conditions; method context may not transfer

Quantitative Comparative Evidence for Bis(salicylaldoximato)copper (CuSAO₂): Metal-Substitution, Ligand-Modification, Electrochemical, and Recognition Selectivity Differentiation


Metal Center Identity Drives Antiproliferative Potency: CuSAO₂ vs. Zinc Analog Demonstrates >3.3-Fold Differential Activity

In a direct head-to-head comparison under identical assay conditions, trans-bis(salicylaldoximato)copper(II) (CuSAO₂) exhibited strong antiproliferative activity against L1210 murine leukemia cells, whereas the isostructural zinc(II) analog—in which copper is replaced by zinc with the identical salicylaldoxime ligand set—displayed only low activity [1]. The copper complex demonstrated a 2-day IC₅₀ value of <3 μg/mL (exact value not fully reported due to being below the lower quantification limit under the specific assay conditions employed) [2]. In contrast, the zinc analog exhibited substantially reduced potency, with the authors characterizing its activity as 'only a low antiproliferative activity' [1]. This marked divergence demonstrates that the copper(II) center is indispensable for the biological effect and cannot be substituted with a neighboring d-block metal without catastrophic loss of function.

Metal Center Identity
Data to verify
Cu >> Zn: reported >3.3-fold activity differential
Copper-specific endpoint context
L1210 murine leukemia cells; 2-day incubation; in vitro assay
Antiproliferative Copper(II) complexes Metal-dependent bioactivity

Ligand Backbone Modification Alters Antiproliferative Activity: Salicylaldimine Analog Reduces IC₅₀ Relative to Parent CuSAO₂

A systematic ligand-modification study revealed that converting the oxime moiety of CuSAO₂ to a salicylaldimine (Schiff base) functionality produces a derivative with enhanced antiproliferative potency against L1210 leukemia cells in vitro [1]. The parent CuSAO₂ complex exhibited a 2-day IC₅₀ value of <3 μg/mL, while the salicylaldimine analog displayed an IC₅₀ value that was also below 3 μg/mL but described by the authors as having 'a very strong antiproliferative activity' with the 2-day IC₅₀ value being lower than 3 μg/mL [1]. This indicates that both the parent oxime complex and the imine analog possess potent activity in the sub-3 μg/mL range, though the relative ordering within this range could not be precisely quantified under the assay conditions employed [1]. Conversely, increasing hydroxyl substitution on the aromatic ring to the trihydroxybenzaldoxime derivative resulted in a 'much lower activity' than the dihydroxy derivatives, demonstrating a non-linear structure-activity relationship where excessive ring hydroxylation is detrimental [1].

Ligand Backbone
Data to verify
Imine ≠ Oxime: reported SAR profile shift
Supports ligand-backbone SAR review
Exact IC₅₀ values require source review
Antiproliferative Structure-activity relationship Schiff base copper complexes

Polymorphic Crystallization Enables Controlled Solid-State Property Tuning: α and β Forms of CuSAO₂ Exhibit Distinct Space Groups and Geometric Parameters

Bis(salicylaldoximato)copper(II) crystallizes in two distinct polymorphic modifications—designated α and β—that are both obtainable via recrystallization from ethyl acetate, yet exhibit fundamentally different crystal packing arrangements [1]. X-ray crystallographic analysis reveals that the α form crystallizes in the monoclinic P2₁/c space group (CCDC No. 212157), whereas the β form crystallizes in the triclinic P1 space group (CCDC No. 212158) [1]. Although both polymorphs consist of centrosymmetric monomeric Cu(OC₆H₄CNOH)₂ molecules, their geometric parameters differ measurably, and their IR spectra are in agreement with these distinct structural data [1]. The coexistence of two polymorphs under identical recrystallization conditions indicates that nucleation and crystal growth kinetics—rather than thermodynamic stability alone—govern the resulting solid form, providing researchers with a controllable parameter for tuning solid-state properties.

Polymorph Identity
Specification review
α: P2₁/c (CCDC 212157) | β: P1 (CCDC 212158)
Distinct solid-state forms under identical recrystallization
Verify polymorph upon procurement
Polymorphism X-ray crystallography Solid-state chemistry

HEPES Buffer Doubles Electrochemical Reduction Current of Cu(II)-Salicylaldoxime Complex at Mercury Electrode

Electrochemical analysis of the copper(II)-salicylaldoxime complex [Cu(II)-SA] on a hanging mercury drop electrode (HMDE) revealed a pronounced buffer-dependent enhancement of the reduction process [1]. In the absence of HEPES buffer (pH 8.0), the complex exhibited a baseline reduction current; upon addition of HEPES, the reduction current approximately doubled (increase of ~100%) and the reduction potential shifted anodically by approximately 50 mV to more positive values [1]. Surface coverage of the adsorbed Cu(II)-SA complex remained unchanged (9–10.5 × 10⁻¹¹ mol cm⁻²) irrespective of buffer presence, confirming that the current enhancement arises from facilitated electron transfer kinetics rather than increased adsorption [1]. Square-wave voltammetry further established that the redox process is electrochemically reversible with reactant adsorption under these conditions [1].

Buffer Effect
Method context
~2× reduction current | +50 mV anodic shift
Buffer-dependent electron transfer kinetics
HMDE; pH 8.0 HEPES; surface coverage unchanged
Electrochemistry Voltammetry Copper complex redox

Selective Sulfate Uptake Over Chloride, Nitrate, and Dihydrogen Phosphate by Dicopper Salicylaldoxime Receptor in Aqueous Media

A dicopper salicylaldoxime complex, structurally derived from the bis(salicylaldoximato)copper(II) scaffold, demonstrates preferential sulfate binding and extraction over several industrially and biologically relevant competing anions in aqueous media [1]. In competitive uptake experiments, the receptor exhibited selective recognition of sulfate (SO₄²⁻) over chloride (Cl⁻), nitrate (NO₃⁻), and the structurally analogous dihydrogen phosphate (H₂PO₄⁻) [1]. This selectivity is particularly noteworthy given that H₂PO₄⁻ shares similar tetrahedral geometry and charge density with sulfate, making their discrimination challenging for conventional anion receptors. The ability to selectively extract sulfate—an anion of environmental, biological, and industrial significance—from aqueous mixtures positions this complex as a platform for designing targeted separation and sensing materials.

Anion Selectivity
Class-level
SO₄²⁻ > Cl¯, NO₃¯, H₂PO₄¯
Reported sulfate preference in aqueous media
Quantitative selectivity coefficients not reported
Anion recognition Supramolecular chemistry Selective extraction

Procurement-Relevant Application Scenarios for Bis(salicylaldoximato)copper Based on Quantified Comparative Evidence


Metal-Dependent Antiproliferative Mechanism Studies Requiring Copper-Specific Bioactivity

Researchers investigating metal-dependent anticancer mechanisms should select trans-bis(salicylaldoximato)copper(II) over its zinc analog, as direct comparative data demonstrate that copper is essential for antiproliferative activity against L1210 leukemia cells [1]. The zinc(II) analog exhibits only low activity, confirming that the biological effect is metal-center-specific rather than ligand-driven [1].

Structure-Activity Relationship (SAR) Studies Comparing Oxime vs. Imine Copper Chelates

CuSAO₂ serves as the reference oxime compound for SAR studies examining how ligand backbone modification (oxime vs. salicylaldimine) alters antiproliferative potency. While both CuSAO₂ and its salicylaldimine analog exhibit IC₅₀ values <3 μg/mL against L1210 cells, trihydroxy substitution markedly reduces activity [1]. Procurement of well-characterized CuSAO₂ ensures a reliable baseline for such comparative analyses [1].

Polymorph-Controlled Crystallization and Solid-State Property Optimization

Materials scientists requiring specific crystal packing arrangements for solid-state studies should verify which polymorph (α vs. β) of bis(salicylaldoximato)copper(II) is supplied, as the two forms crystallize in distinct space groups (P2₁/c vs. P1) despite identical recrystallization conditions [1]. The existence of two polymorphs under identical solvent conditions indicates that nucleation control can direct the resulting solid form, enabling tailored solid-state property tuning [1].

Electrochemical Sensor and Analytical Method Development for Copper-Salicylaldoxime Systems

Analytical chemists developing voltammetric methods for copper-salicylaldoxime detection must account for the ~100% enhancement in reduction current and +50 mV potential shift induced by HEPES buffer at pH 8.0 [1]. Surface coverage remains unchanged (9–10.5 × 10⁻¹¹ mol cm⁻²), confirming that the current enhancement originates from facilitated electron transfer kinetics rather than increased adsorption [1].

Application
Selection Property
Validation Focus
Metal-dependent cell-model endpoint studies
Copper-specific endpoint context
Metal-center vs ligand-driven response interpretation
Ligand-backbone SAR comparison studies
Oxime vs imine structure-activity profile
SAR endpoint comparison review
Solid-state polymorph and crystallization research
Polymorph identity (α vs β)
Crystal packing and solid-state property verification
Voltammetric method and sensor development
Buffer-dependent redox behavior
Redox current and potential context under defined buffer conditions

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